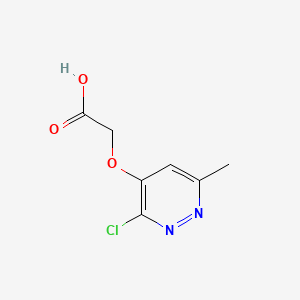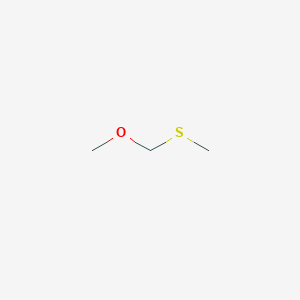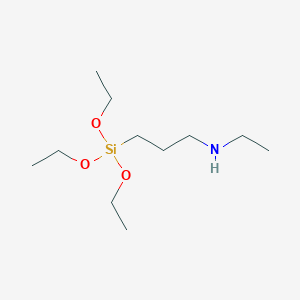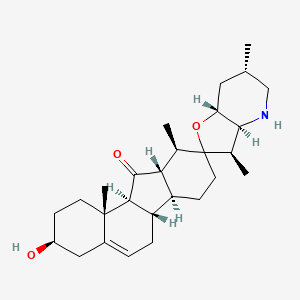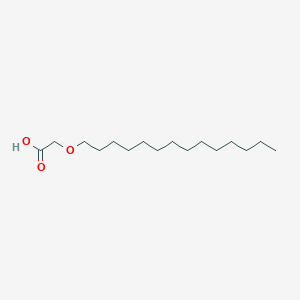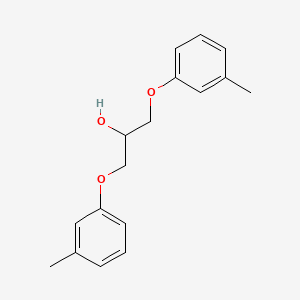![molecular formula C15H12 B14713036 Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene CAS No. 13352-41-5](/img/structure/B14713036.png)
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene is a complex polycyclic hydrocarbon. This compound is characterized by its unique tricyclic structure, which includes multiple double bonds. The compound’s structure contributes to its stability and reactivity, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene typically involves multiple steps, including cyclization and dehydrogenation reactions. One common method involves the Diels-Alder reaction, followed by a series of dehydrogenation steps to introduce the necessary double bonds.
Industrial Production Methods: Industrial production of this compound is less common due to its complexity. when produced, it often involves high-pressure and high-temperature conditions to facilitate the necessary reactions. Catalysts such as palladium or platinum may be used to enhance the reaction rates and yields.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to a more saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often employed.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or other substituted hydrocarbons.
Scientific Research Applications
Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to fit into various molecular targets, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
- Tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene
- Tricyclo[2.2.1.0(2,6)]heptane
Comparison: Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene is unique due to its specific arrangement of double bonds and its tricyclic structure. Compared to similar compounds, it may exhibit different reactivity and stability, making it particularly useful for certain types of chemical reactions and applications. Its structure also allows for unique interactions with biological molecules, potentially leading to distinct biological effects.
Properties
CAS No. |
13352-41-5 |
|---|---|
Molecular Formula |
C15H12 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C15H12/c1-2-7-14-11-12(5-1)9-10-13-6-3-4-8-15(13)14/h1-10H,11H2 |
InChI Key |
UWEOYSUHXNZTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



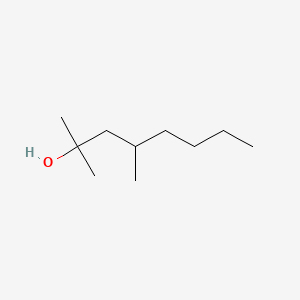

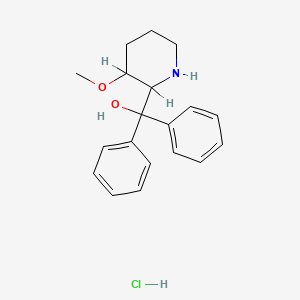
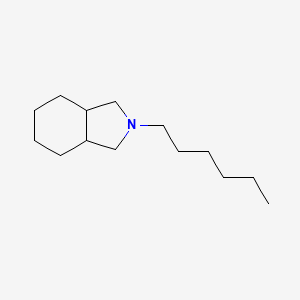
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
